6-benzyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one
Description
The compound 6-benzyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.0³⁷]trideca-3(7),4,8,10,12-pentaen-2-one is a structurally complex molecule featuring a fused tricyclic core (triazatricyclo[7.4.0.0³⁷]trideca-pentaenone) substituted with a benzyl group and a 4-phenylpiperazine-1-carbonyl moiety.
The synthesis of such compounds typically involves multi-step strategies, including:
Properties
IUPAC Name |
6-benzyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O2/c34-27-23-19-24(28(35)31-17-15-30(16-18-31)22-11-5-2-6-12-22)33(20-21-9-3-1-4-10-21)26(23)29-25-13-7-8-14-32(25)27/h1-14,19H,15-18,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSDMACZHOWFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(N3CC5=CC=CC=C5)N=C6C=CC=CN6C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-benzyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one is a complex tricyclic structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a triazatricyclo structure that contributes to its unique pharmacological properties. The presence of the benzyl and phenylpiperazine moieties suggests potential interactions with various biological targets.
Molecular Structure
- Molecular Formula : C23H24N4O
- Molecular Weight : 384.46 g/mol
Antiviral Activity
Research indicates that derivatives of piperazine compounds exhibit significant antiviral properties. For instance, a study on related piperazine derivatives demonstrated moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The compound's structural similarities to known antiviral agents suggest it may possess similar activity.
Antimicrobial Activity
Piperazine derivatives have also been evaluated for their antibacterial and antifungal activities. In vitro studies have shown that certain piperazine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi . The specific activity of this compound against these pathogens remains to be fully characterized.
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes involved in viral replication or bacterial metabolism. The presence of the piperazine ring is known to facilitate binding to various biological targets due to its ability to mimic neurotransmitters and other biologically active molecules.
Study 1: Antiviral Efficacy
In a recent study evaluating the antiviral efficacy of piperazine derivatives:
- Tested Compounds : Several derivatives including those structurally related to the target compound.
- Results : Moderate antiviral activity was observed against CVB-2 and HSV-1 with IC50 values ranging from 50 to 100 µM .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial screening of piperazine derivatives:
Comparison with Similar Compounds
Target Compound vs. Benzo[b][1,4]Oxazin-3(4H)-One Analogues
Discussion: The rigid triazatricyclo core of the target compound may enhance receptor binding selectivity compared to the more flexible benzooxazinone scaffold. However, the latter’s synthetic modularity allows for broader SAR exploration .
Piperazine Substituent Effects
Target Compound vs. Dopamine D3-Selective Analogues
Discussion : The 4-phenyl group in the target compound may reduce D3 selectivity compared to the 2-(trifluoromethyl)phenyl group in 7k, as electron-withdrawing groups (e.g., -CF₃) enhance receptor affinity and selectivity in piperazine-based ligands .
Functional Group Comparisons
Discussion: The carboxamide group in the target compound improves solubility and membrane permeability compared to carboxylic acid derivatives (e.g., quinolones) . However, the absence of ionizable groups (e.g., -COOH) may limit water solubility.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for piperazine-carboxamide derivatives, employing coupling reagents like HCTU .
- Structural Insights : While PDB entries for this compound are unavailable, docking studies using related piperazine-containing ligands could guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
